molecular formula C4H8BrCl2N3 B6172744 5-bromo-1-methyl-1H-pyrazol-4-amine dihydrochloride CAS No. 2445792-01-6

5-bromo-1-methyl-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B6172744
CAS No.: 2445792-01-6
M. Wt: 248.93 g/mol
InChI Key: RVVLGBXESDGTMI-UHFFFAOYSA-N
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Description

5-bromo-1-methyl-1H-pyrazol-4-amine dihydrochloride is a chemical compound with the molecular formula C4H6BrN3.2ClH. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-methyl-1H-pyrazol-4-amine dihydrochloride typically involves the bromination of 1-methyl-1H-pyrazol-4-amine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The resulting product is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-methyl-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or heteroaryl compounds .

Scientific Research Applications

5-bromo-1-methyl-1H-pyrazol-4-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-1-methyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine substituent and the pyrazole ring play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-1-methyl-1H-pyrazol-4-amine dihydrochloride is unique due to the presence of both the bromine substituent and the amino group on the pyrazole ring. This combination imparts distinct reactivity and binding properties, making it valuable in various research and industrial applications .

Properties

CAS No.

2445792-01-6

Molecular Formula

C4H8BrCl2N3

Molecular Weight

248.93 g/mol

IUPAC Name

5-bromo-1-methylpyrazol-4-amine;dihydrochloride

InChI

InChI=1S/C4H6BrN3.2ClH/c1-8-4(5)3(6)2-7-8;;/h2H,6H2,1H3;2*1H

InChI Key

RVVLGBXESDGTMI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)N)Br.Cl.Cl

Purity

95

Origin of Product

United States

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